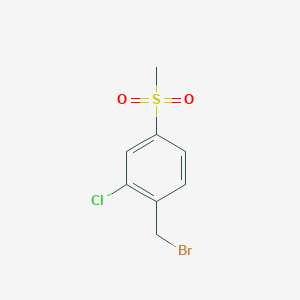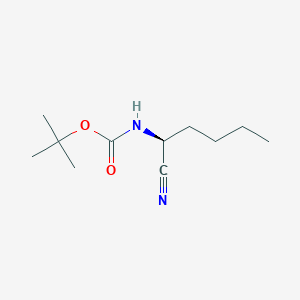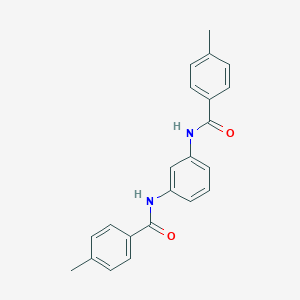
Benzamide, N,N'-1,3-phenylenebis[4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N,N'-1,3-phenylenebis[4-methyl-] is a compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of benzene and has a molecular formula of C21H22N2O. Benzamide, N,N'-1,3-phenylenebis[4-methyl-] is used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
Benzamide, N,N'-1,3-phenylenebis[4-methyl-] acts as a non-competitive inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting this enzyme, Benzamide, N,N'-1,3-phenylenebis[4-methyl-] increases the concentration of acetylcholine in the synaptic cleft, leading to enhanced neurotransmission.
Biochemical and Physiological Effects:
Benzamide, N,N'-1,3-phenylenebis[4-methyl-] has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of acetylcholinesterase in a dose-dependent manner. In vivo studies have shown that Benzamide, N,N'-1,3-phenylenebis[4-methyl-] can improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Benzamide, N,N'-1,3-phenylenebis[4-methyl-] is its ability to selectively inhibit acetylcholinesterase without affecting other enzymes. This makes it a valuable tool for studying the role of acetylcholinesterase in various biological processes. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on Benzamide, N,N'-1,3-phenylenebis[4-methyl-]. One possible direction is the development of new drugs based on the structure of this compound. Another potential direction is the use of Benzamide, N,N'-1,3-phenylenebis[4-methyl-] as a tool for studying the role of acetylcholinesterase in various biological processes. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound, as well as its potential applications in the treatment of various diseases.
Métodos De Síntesis
Benzamide, N,N'-1,3-phenylenebis[4-methyl-] can be synthesized through a reaction between 4-methylbenzoyl chloride and 1,3-phenylenediamine. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified through column chromatography to obtain pure Benzamide, N,N'-1,3-phenylenebis[4-methyl-].
Aplicaciones Científicas De Investigación
Benzamide, N,N'-1,3-phenylenebis[4-methyl-] has been widely used in scientific research due to its unique properties. This compound has been used in medicinal chemistry research to develop new drugs for the treatment of various diseases. Benzamide, N,N'-1,3-phenylenebis[4-methyl-] has also been used in biochemistry research to study the structure and function of proteins. In pharmacology, this compound has been used to study the mechanism of action of various drugs.
Propiedades
Número CAS |
146443-63-2 |
|---|---|
Nombre del producto |
Benzamide, N,N'-1,3-phenylenebis[4-methyl- |
Fórmula molecular |
C22H20N2O2 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
4-methyl-N-[3-[(4-methylbenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C22H20N2O2/c1-15-6-10-17(11-7-15)21(25)23-19-4-3-5-20(14-19)24-22(26)18-12-8-16(2)9-13-18/h3-14H,1-2H3,(H,23,25)(H,24,26) |
Clave InChI |
VKXJSYZSAXAZSB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



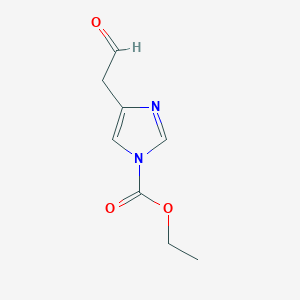
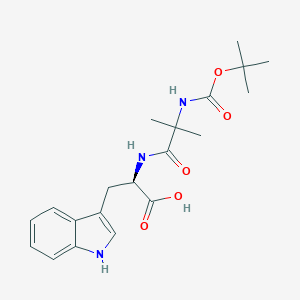
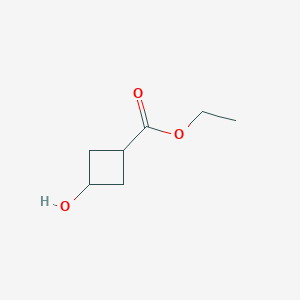
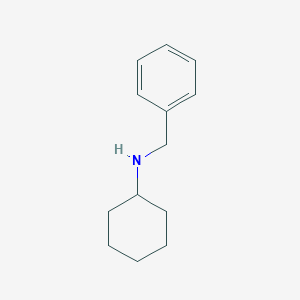
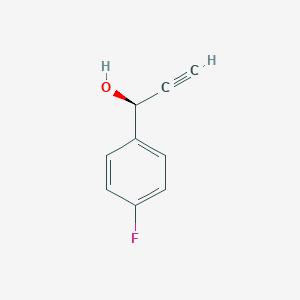
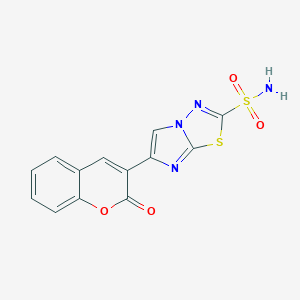
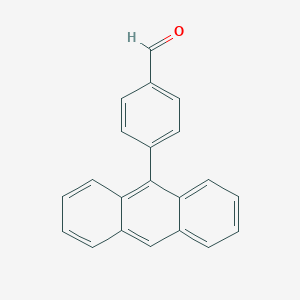
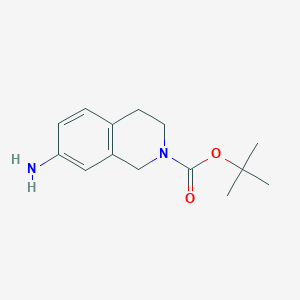
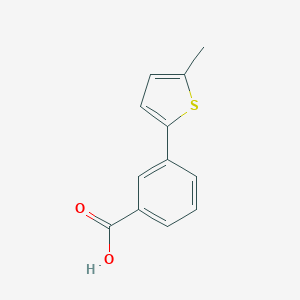
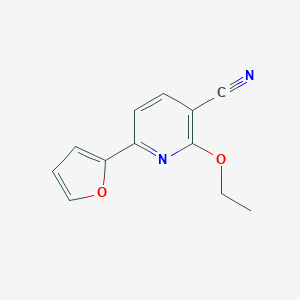
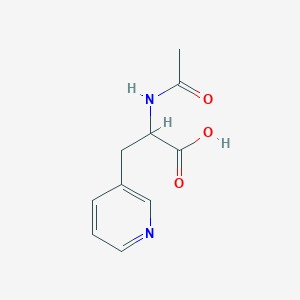
![Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B61447.png)
